molecular formula C18H22N4O3 B5671426 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide

Cat. No. B5671426
M. Wt: 342.4 g/mol
InChI Key: YKGLXLMREJSJKV-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide often involves multi-step processes, starting from basic pyrazole or oxazolidinone frameworks. For instance, Sunder and Maleraju (2013) described the synthesis of pyrazole derivatives with anti-inflammatory activity, which might offer insights into the synthesis pathways that could be applicable to the target compound (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using various spectroscopic techniques. For example, the crystal structure and biological activity of a related compound were detailed by Hu Jingqian et al. (2016), highlighting the importance of intramolecular hydrogen bonding and pi-pi interactions in determining the molecular conformation and stability (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Pyrazole and oxazolidinone derivatives, similar to the compound , are known for their versatile chemical reactivity, which allows for further functionalization. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their coordination complexes, demonstrating the compounds' ability to form stable structures with metal ions, which might be relevant for understanding the chemical behavior of the target compound (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of compounds like N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide can be inferred from related substances. For example, the study by Yang Chao (2008) on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides provides insights into the solubility, melting points, and stability of similar compounds, which are crucial for understanding their physical behavior (Yang Chao, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group interactions, of the target compound can be deduced from studies on similar molecules. For instance, Patel and Dhameliya (2010) explored the synthesis and antimicrobial activity of thiazolidin-3-yl acetamides, which could provide valuable information on the chemical properties and potential applications of N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide (Patel & Dhameliya, 2010).

properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-9-15(21(3)19-13)10-20(2)17(23)11-22-16(12-25-18(22)24)14-7-5-4-6-8-14/h4-9,16H,10-12H2,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGLXLMREJSJKV-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2C(COC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2[C@H](COC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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